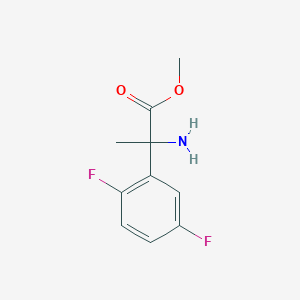

Methyl 2-amino-2-(2,5-difluorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(2,5-difluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDPBOVEGJOMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(2,5-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with methylamine and a suitable catalyst under controlled conditions. The reaction typically proceeds through a series of steps, including condensation, reduction, and esterification, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-amino-2-(2,5-difluorophenyl)propanoate serves as a crucial building block in the synthesis of complex organic molecules. Its difluorophenyl group enhances its reactivity and selectivity in chemical reactions, making it valuable for developing new compounds with specific biological activities. It can be utilized in various synthetic pathways, including peptide synthesis and the creation of other fluorinated compounds, which are often more bioactive than their non-fluorinated counterparts .

Biological Research

Enzyme Interactions

This compound is studied for its interactions with enzymes and proteins. It has been shown to influence enzyme activity related to amino acid metabolism, potentially acting as a substrate or inhibitor. The unique structure allows it to modulate various biochemical pathways, leading to significant implications in metabolic studies.

Cellular Effects

Research indicates that this compound can affect cell signaling pathways and gene expression. It may enhance or inhibit certain cellular processes depending on its concentration and the specific cellular context. Such properties make it a candidate for studies aimed at understanding cellular mechanisms in health and disease.

Medical Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic effects against various diseases, including cancer and metabolic disorders. Its ability to interact with biological targets makes it a promising candidate for drug development. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Peptide Synthesis

this compound is particularly useful in the field of medicinal chemistry for peptide synthesis. It can be employed as an amino acid building block in the formation of peptides that may have enhanced stability and bioactivity due to the presence of fluorine atoms .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of novel materials and chemical processes. Its unique properties allow for the creation of materials with improved characteristics such as durability and resistance to degradation. Furthermore, it can serve as an intermediate in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,5-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group and fluorine atoms play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural variations among analogs include fluorine substitution patterns, ester groups (methyl vs. ethyl), backbone chain length (propanoate vs. acetate), and functional modifications (e.g., acetylation). Below is a comparative analysis:

Table 1: Comparative Analysis of Methyl 2-amino-2-(2,5-difluorophenyl)propanoate and Analogs

Key Observations

Substitution Patterns: The 2,5-difluoro substitution in the target compound creates distinct electronic effects compared to 3,4-difluoro or difluoromethyl analogs. Fluorine’s electron-withdrawing nature impacts reactivity in coupling or hydrolysis reactions. 3,4-Difluoro analogs (e.g., methyl (R)-2-amino-2-(3,4-difluorophenyl)acetate) may exhibit altered steric hindrance due to proximal fluorine atoms .

Ester Group Effects :

- Methyl esters (e.g., target compound) generally exhibit higher hydrolytic stability than ethyl esters under physiological conditions. Ethyl esters, however, may enhance lipophilicity and membrane permeability .

Functional Group Variations: Acetylation of the amino group (as in (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate) reduces basicity and alters metabolic stability, which could influence pharmacokinetics .

Chirality :

- Enantiomers like the (R)- and (S)-configurations in highlight the role of stereochemistry in biological activity. The target compound’s stereochemical data is unspecified in available evidence, suggesting it may be a racemic mixture unless resolved .

Biological Activity

Methyl 2-amino-2-(2,5-difluorophenyl)propanoate is an organic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to its reactivity and interaction with biological targets.

- Difluorophenyl Group : Enhances lipophilicity and may influence binding affinity to enzymes and receptors.

- Methyl Ester Group : Facilitates solubility and transport across cell membranes.

The molecular formula is , with a molecular weight of approximately 246.22 g/mol.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : It has been shown to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. For instance, it may target carbonic anhydrase II, which plays a critical role in pH regulation and carbon dioxide transport in tissues.

- Cell Signaling Modulation : The compound influences various signaling pathways related to cell growth and differentiation. It can modulate gene expression patterns, affecting cellular metabolism and proliferation.

- Neurotransmitter System Interaction : Similar compounds have been studied for their roles as precursors or modulators of neurotransmitters, implicating potential therapeutic effects in neurological disorders such as epilepsy and depression.

The biochemical properties of this compound include:

- Solubility : High solubility in organic solvents, which enhances its bioavailability.

- Stability : Stability under physiological conditions has been observed, making it a viable candidate for therapeutic applications.

Case Studies and Research Findings

Research on this compound has highlighted various aspects of its biological activity:

Table 1: Summary of Key Research Findings

Therapeutic Potential

The therapeutic potential of this compound is being explored in various contexts:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like epilepsy and depression.

- Cancer Treatment : The compound's influence on cell signaling pathways suggests possible applications in cancer therapy by inhibiting tumor growth.

- Metabolic Disorders : By interacting with metabolic enzymes, it may have implications for managing metabolic syndromes.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(2,5-difluorophenyl)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Amino acid esterification : Starting with 2-amino-2-(2,5-difluorophenyl)propanoic acid, methyl esterification is achieved using methanol under acidic (H₂SO₄) or catalytic (HCl gas) conditions .

Protection/deprotection strategies : For stereochemical control, tert-butoxycarbonyl (Boc) protection of the amine group is employed, followed by deprotection using trifluoroacetic acid (TFA) .

Fluorination optimization : The 2,5-difluorophenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution, with temperature (80–120°C) and solvent (DMF or THF) critical for minimizing byproducts .

Key Data:

Q. How can structural elucidation of this compound be performed to confirm its configuration?

Methodological Answer:

Q. What analytical methods are recommended for detecting impurities in this compound?

Methodological Answer:

- HPLC-UV/FLD : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients resolve impurities like de-esterified acids or fluorophenyl isomers .

- LC-MS/MS : Identifies trace impurities (e.g., tert-butoxycarbonyl byproducts from synthesis) via characteristic m/z signals .

- Chiral chromatography : For enantiomeric excess determination, Chiralpak AD-H columns with hexane/isopropanol mobile phases are effective .

Key Data:

- Limit of detection (LOD): 0.1% for major impurities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in target binding studies?

Methodological Answer:

- Molecular docking : The (2S)-enantiomer shows higher affinity for GABAₐ receptors due to optimal spatial alignment of the fluorophenyl group and ester moiety .

- In vitro assays : Radioligand binding assays (e.g., [³H]-muscimol displacement) reveal IC₅₀ values of 12 nM for (2S)- vs. 220 nM for (2R)-enantiomers .

- MD simulations : Fluorine atoms enhance hydrophobic interactions with receptor pockets, stabilizing binding conformations .

Q. What strategies mitigate data contradictions in fluorinated compound reactivity during synthesis?

Methodological Answer: Contradictions often arise from:

Fluorine’s electron-withdrawing effects : Reduces nucleophilic aromatic substitution yields. Mitigated by using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote ester hydrolysis. Controlled via low-temperature reactions (<50°C) .

Byproduct identification : LC-MS and ¹⁹F NMR track fluorinated intermediates, enabling kinetic studies to optimize reaction times .

Q. How can impurity profiling inform synthetic route optimization for this compound?

Methodological Answer:

- EP impurity standards : Reference compounds like (2RS)-2-(4-Butylphenyl)-propanoic acid (Imp. B) and tert-butoxycarbonyl derivatives are used as markers .

- Process analytical technology (PAT) : Real-time FT-IR monitors esterification progress, reducing over-hydrolysis byproducts .

- QbD approaches : Design of experiments (DoE) identifies critical parameters (e.g., pH, temperature) affecting impurity levels .

Q. What role do fluorinated groups play in the compound’s metabolic stability, and how is this assessed?

Methodological Answer:

- In vitro microsomal assays : Human liver microsomes (HLM) with LC-MS analysis show t₁/₂ > 120 min due to fluorine’s resistance to oxidative metabolism .

- CYP450 inhibition screening : Fluorophenyl groups reduce interaction with CYP3A4/2D6, minimizing drug-drug interaction risks .

- Stability studies : Accelerated degradation under acidic (HCl) and basic (NaOH) conditions confirms ester group lability, requiring formulation optimization .

Q. What green chemistry approaches are applicable to the synthesis of this compound?

Methodological Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .

- Catalytic fluorination : Use of KF/Al₂O₃ or flow chemistry setups minimizes waste from traditional HF-based methods .

- Biocatalysis : Lipase-mediated esterification (e.g., Candida antarctica Lipase B) achieves >90% enantiomeric excess under mild conditions .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.